molecular formula C36H72O2 B147465 Stearyl stearate CAS No. 2778-96-3

Stearyl stearate

Cat. No.: B147465
CAS No.: 2778-96-3
M. Wt: 537 g/mol
InChI Key: NKBWPOSQERPBFI-UHFFFAOYSA-N
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Description

Stearyl stearate is the ester of stearic acid and 1-octadecanol.

Scientific Research Applications

  • Phase Change Material in Composite Fibers : Stearyl stearate (SS) is utilized in the creation of ultrafine composite fibers with polyethylene terephthalate (PET). These fibers, developed via electrospinning, act as form-stable phase change materials (PCMs). They demonstrate good thermal stability and reliability, with applications in energy storage and thermoregulation (Chen, Wang, & Huang, 2009).

  • Cosmetic Applications : this compound is part of the stearyl alkanoates class, used in cosmetics as a skin conditioning agent. These compounds, when metabolized, yield stearyl alcohol and fatty acids, and are considered safe for use in cosmetic products (Fiume et al., 2012).

  • Antioxidant Abilities in Non-Aqueous Systems : this compound derivatives are explored for enhancing the lipophilicity and antioxidant ability of (−)-Epigallocatechin-3-O-gallate (EGCG) in non-aqueous systems. These derivatives show potential for broad antioxidant application in lipophilic environments and high-fat foods (Jiang et al., 2021).

  • Tablet Lubricant in Pharmaceuticals : Sodium stearyl fumarate, related to this compound, is evaluated as a tablet lubricant. It is found to be effective in reducing friction and adhesion during the tablet manufacturing process, potentially serving as an alternative to magnesium stearate in pharmaceutical formulations (Hölzer & Sjogren, 1979).

  • Application in O/W Cosmetic Emulsions : In the optimization of O/W cosmetic emulsions, a mixture of co-emulsifiers, including this compound, is used. These emulsions utilize natural, biodegradable non-ionic emulsifiers, highlighting this compound's role in cosmetic product stability (Djuris et al., 2014).

  • Encapsulation in Organic Photovoltaics : this compound is applied as a passivation layer on flexible Surlyn substrates for encapsulating organic photovoltaics. This enhances the barrier properties against water vapor, thereby improving the performance and longevity of the photovoltaic devices (Seethamraju, Ramamurthy, & Madras, 2014).

Future Directions

Stearyl Stearate is used in a variety of cosmetic and personal care products, and its physicochemical properties, rheology, and multiphase structure have attracted strong research interests . It is also being explored as an alternative to other metallic stearates in pharmaceutical tablet formulation .

Biochemical Analysis

Biochemical Properties

Stearyl stearate is a product of the esterification of stearic acid and stearyl alcohol . It is a poor substrate for triglyceride (TG) synthesis compared to other saturated fats . It interacts with enzymes such as stearoyl-CoA desaturase (SCD1), which catalyzes the conversion of stearate to oleate . This interaction plays a crucial role in lipid metabolism and potentially in the treatment of obesity and related disorders .

Cellular Effects

This compound influences cell function by affecting lipid composition and metabolism. It has been shown to suppress the growth and proliferation of cancer cells in animal models . The increase in expression and activity of SCD1, which this compound interacts with, has been associated with cancer aggressiveness and poor prognosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with biomolecules. It is metabolized by esterases in the body to stearyl alcohol and stearic acid . The conversion of stearate to oleate by SCD1, a process in which this compound is involved, is key in lipid metabolism .

Temporal Effects in Laboratory Settings

It is known that this compound is a stable compound

Dosage Effects in Animal Models

It is known that the lack of SCD1, which this compound interacts with, significantly improves the function of the left ventricle in leptin-deficient mice .

Metabolic Pathways

This compound is involved in lipid metabolism pathways. It is a substrate for the enzyme stearoyl-CoA desaturase, which catalyzes the conversion of stearate to oleate . This process is crucial in lipid metabolism and potentially in the treatment of obesity and related disorders .

Transport and Distribution

It is known that this compound is a lipid-soluble compound , suggesting that it may be transported and distributed within cells and tissues via lipid transport mechanisms.

Subcellular Localization

It is known that the Δ7-sterol-C5-desaturase (STE1), which is involved in the same metabolic pathway as this compound, displays a dual localization in the endoplasmic reticulum and lipid particles in Arabidopsis . This suggests that this compound may also have a similar subcellular localization.

Properties

IUPAC Name

octadecyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H72O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-35H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBWPOSQERPBFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H72O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062639
Record name Stearyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid; Pellets or Large Crystals
Record name Octadecanoic acid, octadecyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

2778-96-3
Record name Stearyl stearate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2778-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecanoyic acid, octadecyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002778963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, octadecyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Stearyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octadecyl stearate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.615
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STEARYL STEARATE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

A 2-liter round-bottom flask was charged with 142 g (0.5 mole) of rubber-maker's technical grade stearic acid, 203 g (0.75 mole) of 1-octadecanol, 11 g of p-toluenesulfonic acid and 200 ml of mixed xylenes. Rubber-maker's technical grade stearic acid typically contains approximately 56 percent by weight stearic acid, 29 percent by weight palmitic acid, 8 percent by weight oleic acid and 7 percent by weight other fatty acids. The flask was fitted with a Dean-Stark trap for water removal, a heating mantel and a thermocouple. The system was flushed with nitrogen and heated to a pot temperature of 180° C. for about 1 hour, wherein 12 ml of water were removed. Volatiles were removed under 29 inches of vacuum at 110° C. to give 342 g of a waxy solid melting at 47-55° C. and giving an infrared spectrum showing loss of hydroxyl absorption bands and formation of ester carbonyl functions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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